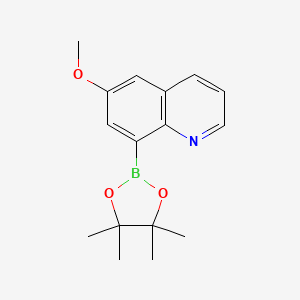![molecular formula C15H13ClF4N2O2 B13674612 N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride is a chemical compound known for its unique structure and properties. This compound is often used as a precursor in the synthesis of radiolabeled peptides, which are valuable tools in nuclear medicine, particularly in positron emission tomography (PET) imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride involves several steps. One common method includes the displacement of a chlorine atom with trimethylamine gas, followed by anion replacement with a triflate counter-ion . This process is critical to ensure the incorporation of nucleophilic fluorine-18, which is essential for the compound’s use in PET imaging .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as recrystallization and X-ray crystallography to confirm the structure and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride undergoes various chemical reactions, including:
Substitution Reactions: The displacement of the chlorine atom with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylamine gas, nucleophilic fluorine-18, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include radiolabeled peptides, which are used in PET imaging. These products are crucial for diagnostic imaging and targeted therapy in nuclear medicine .
Applications De Recherche Scientifique
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of radiolabeled compounds.
Biology: Facilitates the study of biological processes through imaging techniques.
Medicine: Essential in PET imaging for diagnosing and monitoring diseases such as cancer.
Industry: Used in the production of radiopharmaceuticals for medical imaging.
Mécanisme D'action
The compound exerts its effects by acting as a precursor for radiolabeled peptides. These peptides bind to specific receptors in the body, allowing for targeted imaging and therapy. The molecular targets and pathways involved include peptide-binding receptors that are overexpressed on tumor cells, making it a valuable tool in cancer diagnosis and treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate: A similar compound used for the same purpose but with a different counter-ion.
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate: Another compound with similar applications but different structural properties.
Uniqueness
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride is unique due to its specific structure, which allows for efficient incorporation of fluorine-18, making it highly effective for PET imaging .
Propriétés
Formule moléculaire |
C15H13ClF4N2O2 |
|---|---|
Poids moléculaire |
364.72 g/mol |
Nom IUPAC |
trimethyl-[5-(2,3,5,6-tetrafluorophenoxy)carbonylpyridin-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H13F4N2O2.ClH/c1-21(2,3)11-5-4-8(7-20-11)15(22)23-14-12(18)9(16)6-10(17)13(14)19;/h4-7H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XPVFCDKZMCAJAV-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=NC=C(C=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-[(1-Boc-2-pyrrolidinyl)methoxy]-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13674540.png)


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)

![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)




![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)

